2-(1,4-Benzodioxan-2-yl)ethanol

Overview

Description

Synthesis Analysis

The synthesis of “2-(1,4-Benzodioxan-2-yl)ethanol” can be achieved through several methods. One commonly used method is the Grignard reaction between 1,4-benzodioxan-2-carboxylic acid and magnesium, followed by the reaction with ethylene oxide to yield the desired product. Another method involves the Gewald reaction of 2-acetyl-1,4-benzodioxane with ethyl 2-cyanoacetate and sulfur in the presence of diethylamine .Scientific Research Applications

Crystal-to-Crystal Transformations in Metal-Organic Frameworks : This study discusses the transformations in a microporous, laminated metal-organic framework (MOF) triggered by guest exchange, dehydration, and re-adsorption processes. The framework shows robustness to high temperatures and is insoluble in common organic solvents. It undergoes structural transformations when soaked in methanol and ethanol solutions, demonstrating its reactivity and potential application in material sciences (Zeng, Feng, & Chen, 2004).

Solvent Effects on Molecular Aggregation : This research presents findings on the impact of solvents like ethanol on molecular aggregation in specific compounds. The study indicates that ethanol influences the fluorescence effects and aggregation processes in these compounds, which is crucial for understanding solvent interactions in chemical processes (Matwijczuk et al., 2016).

Green Synthesis of Enantiopure Alcohols : The study highlights a green method for producing enantiopure (S)-1-(benzofuran-2-yl) ethanol using Lactobacillus paracasei. This biocatalytic method demonstrates a sustainable approach to synthesizing chiral alcohols, which are valuable in natural product and drug synthesis (Şahin, 2019).

Synthesis and Electrochemistry of Non-Aggregated Silicon Phthalocyanines : In this research, the synthesis and characterization of new silicon phthalocyanines with specific substituents are discussed. The study explores the solubility and aggregation behavior of these compounds in various organic solvents, including ethanol, highlighting their potential application in material sciences and electrochemistry (Bıyıklıoğlu & Baş, 2015).

Study of Excess Refractive Indices in Binary Systems : This paper reports on the refractive indices measured for benzene+ethanol and hexane+ethanol binary systems. Understanding these indices is crucial in selecting optimal systems using new nanomaterials for various technological processes (Bozorova et al., 2020).

Skin Permeation Enhancing Effect of Ethanol : This study uses molecular dynamics simulations to explore how ethanol enhances skin permeability, which is vital for pharmaceutical and cosmetic applications. The research provides insights into ethanol's actions on skin lipid bilayers, influencing drug delivery systems (Gupta et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2-(1,4-Benzodioxan-2-yl)ethanol are α2-adrenoreceptors . These receptors play a crucial role in the cardiovascular and central nervous system . They are involved in the regulation of neurotransmitter release, and their antagonism could lead to an increase in the concentration of norepinephrine at central receptor sites .

Mode of Action

This compound acts as a selective antagonist at presynaptic α2-adrenoreceptors . By blocking these receptors, it prevents the normal feedback inhibition of norepinephrine release, leading to an increase in the concentration of norepinephrine at central receptor sites .

Biochemical Pathways

Its antagonistic action on α2-adrenoreceptors suggests that it may influence thenorepinephrine pathway . This pathway plays a key role in various physiological processes, including the regulation of mood, attention, and stress responses.

Pharmacokinetics

Its molecular weight of 1802 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The antagonism of α2-adrenoreceptors by this compound leads to an increase in the concentration of norepinephrine at central receptor sites . This could result in enhanced neurotransmission and potentially beneficial effects on mood and cognition. Additionally, some derivatives of the 1,4-benzodioxane series, to which this compound belongs, have been found to exhibit anti-inflammatory, antibacterial, and fungicidal activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity has been highlighted in a study investigating its behavior in metal-organic frameworks (MOFs). The study found that the compound triggered structural transformations in the MOFs when soaked in methanol and ethanol solutions. This suggests that the compound’s action could be influenced by the presence of certain solvents or other chemical entities in its environment.

Biochemical Analysis

Biochemical Properties

2-(1,4-Benzodioxan-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential role in drug development, particularly in the treatment of inflammation and pain. The compound’s interactions with enzymes such as monoamine oxidase B (MAO-B) have been investigated, revealing its potential as a selective and reversible inhibitor . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their immunosuppressive effects on RAW264.7 cells . Additionally, its impact on the inhibition of MAO-B suggests potential effects on neurotransmitter levels and oxidative stress in cells . These cellular effects highlight the compound’s potential in modulating cellular functions and therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as a competitive and reversible inhibitor of MAO-B, which plays a role in the metabolism of monoamine neurotransmitters . Molecular docking studies have provided insights into the enzyme-inhibitor interactions, revealing the binding interactions and the rationale behind its inhibitory activity . These molecular mechanisms are essential for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that derivatives of this compound exhibit stability under various conditions, which is crucial for their potential therapeutic applications . Long-term effects on cellular function, such as sustained inhibition of MAO-B, have also been observed, indicating the compound’s potential for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, derivatives of this compound have been evaluated for their inhibitory activity against MAO-B in animal models, revealing threshold effects and potential toxicity at high doses . These findings are important for determining the safe and effective dosage ranges for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s interaction with MAO-B is a key aspect of its metabolic pathway, influencing the levels of monoamine neurotransmitters . Additionally, its potential effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Studies have shown that derivatives of this compound can be effectively transported within cells, leading to their accumulation in specific tissues . These findings are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria or endoplasmic reticulum could influence its interactions with enzymes and other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

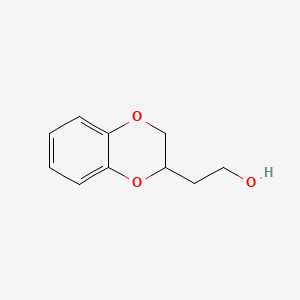

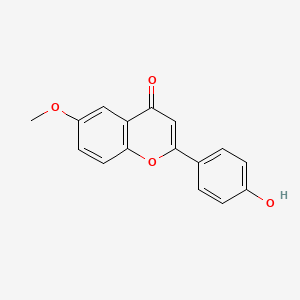

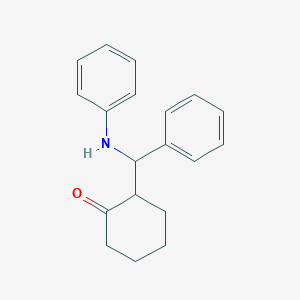

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCHCDXHBXLNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62590-71-0 | |

| Record name | Ethanol, 2-(1,4-benzodioxan-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062590710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC106883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(4-acetamidophenyl)-2-oxoacetyl]phenyl]acetamide](/img/structure/B1617459.png)

![[2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate](/img/structure/B1617466.png)